3-(6-Chloro-5-fluoropyrimidin-4-yl)-2-(2,4-difluorophenyl)butan-2-ol hydrochloride
Description
3-(6-Chloro-5-fluoropyrimidin-4-yl)-2-(2,4-difluorophenyl)butan-2-ol hydrochloride (CAS: 188416-20-8) is a key intermediate in the synthesis of voriconazole, a triazole antifungal agent used to treat invasive fungal infections . Structurally, it features:
- A pyrimidine ring substituted with chlorine and fluorine atoms at positions 6 and 5, respectively.
- A 2,4-difluorophenyl group enhancing lipophilicity and bioavailability .
- A hydrochloride salt form, improving aqueous solubility for pharmaceutical processing .
- Stereochemical complexity, with (2R,3S/2S,3R) configurations influencing biological interactions .
Its molecular weight is 420.22 g/mol, and it exhibits a melting point of 550.9°C and boiling point of 287°C under standard conditions .
Structure
3D Structure of Parent
Properties
IUPAC Name |
3-(6-chloro-5-fluoropyrimidin-4-yl)-2-(2,4-difluorophenyl)butan-2-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClF3N2O.ClH/c1-7(12-11(18)13(15)20-6-19-12)14(2,21)9-4-3-8(16)5-10(9)17;/h3-7,21H,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNFRQNVARBDXRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C(=NC=N1)Cl)F)C(C)(C2=C(C=C(C=C2)F)F)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Cl2F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40657714 | |
| Record name | 3-(6-Chloro-5-fluoropyrimidin-4-yl)-2-(2,4-difluorophenyl)butan-2-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40657714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1184919-11-6, 188416-35-5 | |
| Record name | 4-Pyrimidineethanol, 6-chloro-α-(2,4-difluorophenyl)-5-fluoro-α,β-dimethyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1184919-11-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(6-Chloro-5-fluoropyrimidin-4-yl)-2-(2,4-difluorophenyl)butan-2-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40657714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Pyrimidineethanol, 6-chloro-α-(2,4-difluorophenyl)-5-fluoro-β-methyl-α-(1H-1,2,4-triazol-1-ylmethyl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the core pyrimidinyl structure. One common approach is the reaction of 6-chloro-5-fluoropyrimidin-4-yl with appropriate reagents to introduce the difluorophenyl group. The reaction conditions often require precise temperature control and the use of catalysts to ensure the desired product formation.
Industrial Production Methods: On an industrial scale, the production of this compound involves large-scale chemical reactors and advanced purification techniques. The process is optimized to achieve high yields and purity, ensuring the compound meets the required standards for its intended applications.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound's structure to achieve desired properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles and leaving groups.
Major Products Formed: The reactions can yield a range of products, including derivatives with altered functional groups, which can be further utilized in research and development.
Scientific Research Applications
Pharmaceutical Synthesis
The compound is utilized as an intermediate in the synthesis of antifungal agents, particularly those related to the triazole class. Its structure allows for modifications that enhance pharmacological properties, making it a valuable building block in drug development.
Antifungal Activity
Research indicates that derivatives of this compound exhibit potent antifungal activity against a range of pathogenic fungi. For instance, studies have shown that modifications to the pyrimidine and triazole moieties can significantly enhance efficacy against resistant strains of fungi such as Candida and Aspergillus species .
Biological Studies
The compound has been investigated for its effects on various biological pathways. For example, it has been shown to inhibit certain enzymes involved in fungal cell wall synthesis, leading to increased susceptibility of fungal cells to treatment .
Case Study 1: Antifungal Efficacy
A study published in Journal of Antimicrobial Chemotherapy demonstrated that a derivative of this compound showed a minimum inhibitory concentration (MIC) of 0.125 µg/mL against Candida albicans, indicating strong antifungal properties . The study highlighted the importance of the fluorinated pyrimidine ring in enhancing the compound's bioactivity.
Case Study 2: Structure-Activity Relationship (SAR)
Research published in European Journal of Medicinal Chemistry explored the structure-activity relationship of various derivatives of this compound. The findings suggested that specific substitutions on the triazole ring significantly impacted antifungal activity, providing insights for future drug design .
Table 1: Comparison of Antifungal Activity
| Compound Name | MIC (µg/mL) | Target Organism | Reference |
|---|---|---|---|
| Compound A | 0.125 | Candida albicans | |
| Compound B | 0.250 | Aspergillus fumigatus | |
| Compound C | 0.500 | Candida glabrata |
Table 2: Synthesis Pathways
| Step | Reagents Used | Conditions |
|---|---|---|
| 1 | Zinc powder, Lead, THF | Nitrogen atmosphere, reflux |
| 2 | Iodine in THF | Dropwise addition, cooling |
| 3 | Acetic acid, Ethyl acetate | Extraction and purification |
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. The exact mechanism can vary depending on the context in which the compound is used, but it generally involves binding to enzymes or receptors, leading to a cascade of biological effects.
Comparison with Similar Compounds
Key Observations :
Functional Analogues in Medicinal Chemistry
Key Observations :
Key Observations :
- The hydrochloride form of the target compound offers superior solubility compared to non-salt intermediates .
- Stereochemical purity is critical for the target compound’s role in generating active voriconazole enantiomers .
Biological Activity
3-(6-Chloro-5-fluoropyrimidin-4-yl)-2-(2,4-difluorophenyl)butan-2-ol hydrochloride, a compound with notable antifungal properties, has gained attention in pharmacological research. This article explores its biological activity, including its mechanism of action, efficacy against various pathogens, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C16H14ClF3N5O
- Molecular Weight : 420.22 g/mol
- CAS Number : 188416-20-8
- Purity : ≥95%
This compound is characterized by the presence of a pyrimidine ring and a triazole moiety, which are critical for its biological activity.
The primary mechanism of action for this compound involves inhibition of fungal ergosterol synthesis, a vital component of fungal cell membranes. This is achieved through the interaction with enzymes involved in the biosynthesis pathway, particularly targeting lanosterol demethylase (CYP51), which is crucial for converting lanosterol to ergosterol.
Efficacy Against Fungal Strains
Research has demonstrated that this compound exhibits potent antifungal activity against a range of pathogenic fungi. Below is a summary of its activity against selected strains:
| Fungal Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Candida albicans | 1 μg/mL | |
| Aspergillus fumigatus | 0.5 μg/mL | |
| Trichophyton mentagrophytes | 0.01 μg/mL |
These results indicate that the compound is particularly effective against dermatophytes and certain Candida species.
Case Studies
-
In Vivo Efficacy in Animal Models :
A study evaluated the efficacy of this compound in treating vaginal candidiasis in rat models. The results showed that a dosage of 10 mg/kg resulted in complete recovery from infection, outperforming traditional treatments like miconazole which had no effect at the same dosage . -
Comparative Studies :
In comparative studies against other antifungal agents, this compound demonstrated superior efficacy against Aspergillus species compared to established drugs such as fluconazole and voriconazole. The observed MIC values were significantly lower than those reported for these conventional treatments .
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for 3-(6-chloro-5-fluoropyrimidin-4-yl)-2-(2,4-difluorophenyl)butan-2-ol hydrochloride?
- Methodological Answer : The compound is synthesized via multi-step reactions involving fluorinated pyrimidine intermediates. A typical route includes:
Nucleophilic substitution : Reacting 4,6-dichloro-5-fluoropyrimidine with a Grignard reagent (e.g., 2-(2,4-difluorophenyl)butan-2-ol) under anhydrous conditions .
Triazole functionalization : Introducing the 1,2,4-triazole group via copper-catalyzed azide-alkyne cycloaddition (CuAAC), followed by HCl salt formation .
Key Considerations :
- Control reaction temperature (<0°C) to minimize side reactions from fluorine’s high electronegativity .
- Purify intermediates via column chromatography (silica gel, hexane/EtOAc gradient) .
Q. How is the stereochemistry of the compound characterized?
- Methodological Answer :
- X-ray crystallography confirms the stereochemistry of the (2R,3S/2S,3R) diastereomers .
- Chiral HPLC (e.g., Chiralpak IA column, 90:10 hexane/isopropanol) resolves enantiomers, with retention times validated against racemic standards .
- NMR analysis : distinguishes fluorinated positions (δ -110 to -120 ppm for pyrimidine F; δ -100 to -110 ppm for aryl F) .
Q. What are the critical physicochemical properties for storage and handling?
- Key Data :
| Property | Value | Source |
|---|---|---|
| Melting Point | 550.9°C (decomposes) | |
| Storage Conditions | -20°C, sealed under nitrogen | |
| Solubility | DMSO (>50 mg/mL), insoluble in H2O |
- Hazard Notes : Handle with PPE (gloves, goggles); H302 (oral toxicity) and H315/H319 (skin/eye irritation) .
Advanced Research Questions
Q. How do reaction conditions influence the ratio of diastereomers during synthesis?
- Methodological Answer :
- Temperature : Lower temperatures (-10°C) favor the (2R,3S) isomer due to kinetic control .
- Catalyst : Chiral ligands (e.g., BINOL) in asymmetric catalysis improve enantiomeric excess (up to 85% ee) .
- Solvent Effects : Polar aprotic solvents (e.g., THF) stabilize transition states, altering diastereoselectivity .
Q. What computational methods are suitable for predicting the compound’s biological activity?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to model interactions with fungal CYP51 (target for antifungal activity). Fluorine atoms enhance binding via halogen bonds with heme iron .
- QSAR Modeling : Correlate logP (calculated: 3.2) with membrane permeability using Molinspiration software .
- MD Simulations : GROMACS simulations (CHARMM36 force field) assess stability in lipid bilayers .
Q. How can conflicting bioactivity data from in vitro vs. in vivo studies be resolved?
- Case Example :
- In vitro : IC50 = 0.2 µM against Candida albicans .
- In vivo : Reduced efficacy (ED50 = 5 mg/kg) due to poor oral bioavailability .
- Resolution Strategies :
- Prodrug Design : Introduce phosphate esters to improve solubility .
- PK/PD Modeling : Use GastroPlus to simulate absorption and adjust dosing regimens .
Q. What analytical techniques are recommended for detecting degradation products?
- Methodological Answer :
- HPLC-MS : Agilent Zorbax SB-C18 column (gradient: 0.1% formic acid in H2O/ACN). Major degradation product: dechlorinated pyrimidine (m/z 384.1) .
- Stability Studies : Accelerated testing (40°C/75% RH for 6 months) reveals hydrolysis at the triazole moiety .
- Forced Degradation : Expose to UV light (254 nm) to identify photooxidation products .
Data Contradictions and Resolutions
Q. Why do reported melting points vary across studies?
- Analysis :
- cites 550.9°C, while similar compounds ( ) report lower mp (~287°C).
- Explanation : The hydrochloride salt ( ) has higher thermal stability than neutral analogs. Confirm identity via elemental analysis (C: 45.6%; H: 3.3%; N: 16.6%) .
Q. How to address discrepancies in antifungal activity across structural analogs?
- Case Study :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
